1,1-Dimethoxy-3-methylbutan-2-one

Description

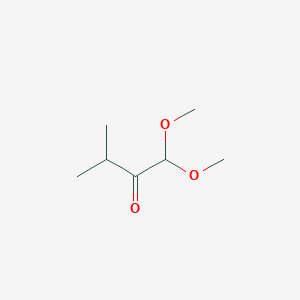

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)6(8)7(9-3)10-4/h5,7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEKIRYBKDYRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1,1 Dimethoxy 3 Methylbutan 2 One

Classical and Acid-Catalyzed Acetalization Routes to 1,1-Dimethoxy-3-methylbutan-2-one

The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of its corresponding ketone precursor, 3-methyl-2-butanone, with methanol. This reversible reaction requires the removal of water to drive the equilibrium towards the product side.

The general reaction is as follows:

CH3C(O)CH(CH3)2 + 2 CH3OH ⇌ CH3C(OCH3)2CH(CH3)2 + H2O

3-Methyl-2-butanone + Methanol ⇌ this compound + Water

Optimization of Reaction Conditions and Catalyst Systems (e.g., use of molecular sieves)

The efficiency of the acid-catalyzed acetalization of 3-methyl-2-butanone is highly dependent on the reaction conditions and the choice of catalyst. Various acid catalysts, both Brønsted and Lewis acids, can be employed. Common homogeneous catalysts include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA) nih.govacs.orgresearchgate.net. Heterogeneous catalysts such as zeolites and other solid acids are also effective and offer the advantage of easier separation from the reaction mixture.

A critical aspect of optimizing this reaction is the continuous removal of water formed during the reaction. Molecular sieves are widely used for this purpose as they effectively adsorb water, thus shifting the equilibrium towards the formation of the acetal (B89532) and improving the yield rsc.org. For instance, the use of molecular sieves in the acetalization of other ketones has been shown to lead to quantitative conversions in short reaction times. Dual-function molecular sieves that both catalyze the reaction and adsorb water have also been developed rsc.org.

The table below summarizes typical conditions for the acid-catalyzed acetalization of ketones, which can be adapted for the synthesis of this compound.

| Catalyst | Solvent | Dehydrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 0.1 mol% HCl | Methanol | None (excess methanol) | Ambient | 12 h | High | nih.govacs.org |

| p-TSA | Methanol/Toluene | Dean-Stark trap | Reflux | Several hours | Good to Excellent | General knowledge |

| Zeolite Hβ | Methanol | Inherent property | Mild conditions | 2 h | >90 | rsc.org |

| Proton-exchanged molecular sieves | Methanol | Inherent property | 0 - Room Temp | Minutes to hours | Quantitative | rsc.org |

Exploration of Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the kinetics of acetalization. While methanol serves as both a reactant and a solvent, co-solvents can be used to facilitate water removal, for example, by forming an azeotrope. The polarity of the solvent can affect the stability of the intermediates in the reaction mechanism, thereby influencing the reaction rate.

The acid-catalyzed acetalization of a ketone proceeds through a multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by methanol to form a hemiacetal, protonation of the hydroxyl group of the hemiacetal, elimination of water to form an oxonium ion, and finally, a second nucleophilic attack by methanol to yield the acetal. The rate-determining step can vary depending on the specific substrate and reaction conditions. For sterically hindered ketones like 3-methyl-2-butanone, the nucleophilic attack steps can be slower. Kinetic studies on the hydrolysis of sterically hindered ketene (B1206846) acetals suggest that steric hindrance plays a significant role in the reaction rates semanticscholar.org.

By-product Formation and Suppression Strategies

Several by-products can form during the acid-catalyzed acetalization of 3-methyl-2-butanone. One common side reaction is self-condensation of the ketone, particularly under strong acidic conditions, leading to aldol condensation products ncert.nic.in. Another potential by-product is the formation of the corresponding enol ether through the elimination of methanol from the hemiacetal intermediate.

Strategies to suppress by-product formation include:

Use of mild acid catalysts: This minimizes side reactions that are promoted by strong acids.

Careful control of reaction temperature: Higher temperatures can favor side reactions.

Use of an excess of methanol: This favors the forward reaction and can help to minimize self-condensation.

Efficient water removal: This drives the reaction to completion quickly, reducing the time for side reactions to occur.

Novel and Green Synthetic Approaches to this compound and Analogs

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for acetal synthesis.

Photoorganocatalytic Strategies for Acetal Formation

Photoorganocatalysis has emerged as a green and mild alternative for acetalization. This approach utilizes a small organic molecule as a photocatalyst, which, upon irradiation with light, can activate the carbonyl group towards nucleophilic attack by an alcohol. For instance, thioxanthenone has been successfully used as a photocatalyst for the acetalization of a variety of aldehydes in high yields under irradiation from household lamps nih.gov. The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photocatalyst, which upon irradiation, activates the aldehyde nih.gov. While this method has been primarily demonstrated for aldehydes, its application to ketones, including 3-methyl-2-butanone, represents a promising area for future research.

Another approach involves the use of photoacid catalysts, such as 6-bromo-2-naphthol, which become more acidic upon irradiation and can catalyze acetal formation researchgate.net.

Chemo- and Regioselective Synthesis of this compound Precursors

An alternative to the direct acetalization of 3-methyl-2-butanone is the synthesis of precursors that can be readily converted to the target molecule. One such precursor could be an α-hydroxy acetal, which can then be oxidized to the α-keto acetal. The regioselective synthesis of such precursors is crucial. For example, enzymes have been used for the regioselective and stereoselective reduction of α-dicarbonyl compounds to α-hydroxy carbonyl compounds google.com.

The synthesis of functionalized olefinic α-hydroxy borons has been reported, which can undergo intramolecular cyclization to provide access to functionalized cyclic ethers rsc.orgnih.gov. While not directly applicable to the acyclic target molecule, these methods highlight the potential for developing chemo- and regioselective strategies for constructing complex molecules containing the α-hydroxy acetal moiety, a potential precursor to this compound.

Sustainable Catalysis in Acetalization Processes

The traditional synthesis of acetals, including this compound, often relies on homogeneous acid catalysts like sulfuric acid or hydrochloric acid. aiche.orgijsdr.org While effective, these catalysts present significant environmental and operational challenges, including corrosivity, toxicity, and difficulties in separation from the product mixture, which can lead to contamination and waste generation. aiche.org The drive towards green chemistry has spurred research into sustainable catalytic alternatives for acetalization reactions.

Zeolites and Clays: Materials like Montmorillonite K10 possess Brønsted acid sites and have been used as efficient, recyclable catalysts for the formation of N-S bonds in green synthesis protocols. nih.gov

Supported Acids: Perchloric acid adsorbed on silica gel has been demonstrated as a highly efficient and reusable catalyst for the protection of ketones under solvent-free conditions. acs.org

Metal Salts and Oxides: Lewis acids such as Zirconium tetrachloride (ZrCl₄) and Cerium(III) trifluoromethanesulfonate are effective catalysts for acetalization under mild conditions. acs.org Recoverable gold catalysts have also shown high yields in acetal formation. acs.org

Another tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that some acetalization reactions can be performed under solvent-free conditions. For instance, a catalytic system using cobaloxime, generated in situ, has proven highly efficient for the ketalization of various carbonyl compounds with polyhydric alcohols without the need for a solvent. mdpi.com

Photocatalysis represents an innovative approach, utilizing light energy to drive chemical reactions. Organocatalysts like Eosin Y and thioxanthenone have been employed for the acetalization of aldehydes using visible light, offering a mild and green alternative to traditional acid catalysis. acs.org

The following table summarizes various sustainable catalysts used in acetalization reactions, highlighting their performance and reusability.

| Catalyst Type | Specific Example | Substrate Scope | Key Advantages |

| Heterogeneous Solid Acid | Perchloric acid on Silica Gel | Aldehydes & Ketones | High efficiency, reusability, solvent-free conditions possible. acs.org |

| Heterogeneous Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Carbonyl Compounds | High chemoselectivity, mild reaction conditions. acs.org |

| Recoverable Noble Metal | Cationic Au(I) complex | Glycerol & Formaldehyde | High yield (>90%), reusable up to seven times. acs.org |

| Metal Complex | Cobaloxime (in situ) | Carbonyls & Polyhydric Alcohols | High turnover frequency, solvent-free, mild conditions. mdpi.com |

| Organophotocatalyst | Eosin Y / Thioxanthenone | Aldehydes | Uses visible light, neutral conditions, good to excellent yields. acs.org |

These advancements in sustainable catalysis offer promising routes for the environmentally benign and economically viable production of acetals like this compound.

Stereoselective Synthesis of Chiral Analogs of this compound

The introduction of chirality into molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dictated by its stereochemistry. The synthesis of chiral analogs of this compound, where a stereocenter is created, requires sophisticated asymmetric synthesis techniques.

Creating a chiral acetal from a prochiral ketone is a significant synthetic challenge. Asymmetric acetalization methods aim to control the formation of a new stereocenter during the acetal formation step. One powerful strategy involves the use of chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group.

While direct asymmetric acetalization of simple ketones is an ongoing area of research, related transformations highlight the potential of this approach. For example, a highly enantio- and chemoselective rhodium-catalyzed hydrogenation of β-keto-γ-acetal enamides has been developed to produce α-acetal-β′-amino ketones with enantiomeric excesses up to 99%. acs.org This method, utilizing the air-stable ligand QuinoxP*, demonstrates that a pre-existing acetal group is compatible with highly selective catalytic reductions of other functionalities within the molecule. acs.org This suggests that asymmetric transformations on molecules already containing the 1,1-dimethoxy acetal moiety are a viable route to chiral analogs.

Two prominent strategies in asymmetric synthesis are the use of chiral auxiliaries and organocatalysis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral α-substituted ketones, auxiliaries such as chiral oxazolidinones have been used effectively in diastereoselective alkylation and aldol reactions. acs.orgelectronicsandbooks.com This principle could be applied by first attaching a chiral auxiliary to a precursor of this compound, performing a stereoselective reaction to create the desired chirality, and then removing the auxiliary.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. This field has expanded rapidly, offering a metal-free alternative to traditional asymmetric catalysis. Chiral amines, such as proline and its derivatives, are well-known organocatalysts for reactions like asymmetric aldol and Michael additions, proceeding through enamine intermediates. mdpi.com Imidazolidinone catalysts can mediate cascade reactions involving both iminium and enamine activation, allowing for the sequential enantioselective addition of nucleophiles and electrophiles. nih.gov Such strategies could be envisioned to construct chiral precursors to this compound with high enantiomeric purity.

An alternative to asymmetric acetalization is the synthesis of a chiral ketone precursor which can then be converted to the target acetal. This involves the enantioselective formation of an α-chiral ketone. Numerous methods have been developed for this purpose.

One innovative approach is the electrochemical synthesis of α-keto acetals from terminal alkynes and alcohols. This method uses organoselenium catalysis in conjunction with electrochemical oxidation, avoiding the need for traditional, often harsh, chemical oxidants. organic-chemistry.org The reaction proceeds at room temperature and is scalable, offering a green route to this class of compounds. organic-chemistry.org

Enzymatic reductions provide another powerful tool for accessing chiral molecules. Ketoreductases can perform highly selective asymmetric reductions of ketones. A preparative-scale asymmetric enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to the corresponding (R)-α-hydroxyketal has been demonstrated with high enantioselectivity (>99% ee) and yield (96–98%). acs.org This process was successfully scaled to produce 80 kg of the chiral product, showcasing the industrial viability of biocatalysis for producing chiral intermediates containing a ketal functional group. acs.org

Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids is another method for creating chiral α-amino ketones, which are valuable synthetic precursors. nih.gov Furthermore, radical-induced stereospecific migrations in vinyl boron ate complexes derived from enantioenriched boronic esters have been used to synthesize α-chiral ketones with excellent enantiopurity in a transition-metal-free process. nih.gov

The table below compares different methodologies for the synthesis of chiral α-keto compounds and their derivatives.

| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity |

| Asymmetric Hydrogenation | Rhodium/QuinoxP* | β-keto-γ-acetal enamide | α-acetal-β′-amino ketone | Up to 99% ee acs.org |

| Electrochemical Synthesis | Organoselenium / Electricity | Terminal Alkyne & Alcohol | α-keto acetal | N/A (achiral) organic-chemistry.org |

| Enzymatic Reduction | Ketone Reductase / GDH | 4,4-dimethoxytetrahydro-2H-pyran-3-one | (R)-α-hydroxyketal | >99% ee acs.org |

| Radical Polar Crossover | Vinyllithium / Alkyl Iodide | Enantioenriched boronic ester | α-chiral ketone | Excellent enantiopurity nih.gov |

| Asymmetric Homologation | Chiral Scandium(III) Complex | Acetophenone derivatives | β-keto ester | High enantioselectivity organic-chemistry.org |

Industrial Scale-Up Considerations and Process Intensification Research for this compound Production

Transitioning a synthetic route from the laboratory bench to industrial-scale production requires careful consideration of factors such as safety, cost, efficiency, and sustainability. Process intensification (PI) is a key chemical engineering strategy that aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing technologies. aiche.orgccdcindia.comaltlaboratories.com This approach moves away from traditional, large-scale batch reactors towards more innovative and integrated processes. vapourtec.com

A central technology in process intensification is flow chemistry , where reactions are performed in a continuous stream through a network of tubes or microreactors. nih.gov This methodology offers several advantages over batch processing for the industrial synthesis of compounds like this compound:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, minimizing hotspots and the formation of byproducts. nih.gov

Improved Safety: The small internal volume of flow reactors means that only a small quantity of hazardous material is present at any given time, significantly reducing the risks associated with exothermic or unstable reactions. vapourtec.com This "intrinsic safety" is a major advantage for industrial processes. vapourtec.com

Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), rather than designing and building a much larger and more complex reactor. This can significantly reduce development time and capital investment. nih.gov

Integration of Steps: Flow chemistry allows for the "telescoping" of multi-step syntheses, where the output from one reactor is fed directly into the next without intermediate workup or purification. acs.org For acetal production, this could involve continuous reaction followed by in-line separation.

The principles of process intensification can be applied to acetalization by using multifunctional reactors. For example, reactive distillation combines chemical reaction and product separation into a single unit. In the context of acetal synthesis, the water byproduct could be continuously removed during the reaction, driving the equilibrium towards the product and increasing conversion rates. wikipedia.orgaltlaboratories.com

Microreactors, which are book-sized devices, have demonstrated viability in multi-stage syntheses and for reactions that are difficult to control in large vessels. ccdcindia.com The application of these technologies to the production of fine chemicals and pharmaceutical intermediates is a rapidly growing field. mdpi.comchemcopilot.com For the production of this compound, a shift from batch to a continuous flow process using a solid acid catalyst packed into a column reactor could offer significant improvements in efficiency, safety, and cost-effectiveness, aligning with the modern principles of sustainable industrial chemistry. acs.org

Chemical Reactivity and Transformation Pathways of 1,1 Dimethoxy 3 Methylbutan 2 One

Hydrolytic Stability and Mechanism Investigations of the Dimethoxy Acetal (B89532) Moiety

The dimethoxy acetal group, R₂C(OR')₂, is a key feature of 1,1-Dimethoxy-3-methylbutan-2-one. Acetals are generally stable in neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions, which regenerates the parent carbonyl compound and alcohols. libretexts.org

The hydrolysis of acetals is notably acid-catalyzed. organicchemistrytutor.comresearchgate.net In acidic environments, the reaction is initiated by the protonation of one of the oxygen atoms of the acetal, which enhances its leaving group ability. chemistrysteps.com Consequently, the rate of hydrolysis of this compound is expected to increase significantly as the pH decreases. Conversely, under neutral or basic conditions, acetals are remarkably stable, making them useful as protecting groups for carbonyls in chemical synthesis. libretexts.org The rate of hydrolysis of acetals has been shown to decrease dramatically with an increase in pH. researchgate.net For instance, the hydrolysis rate of a ketal was observed to decrease by approximately three-fold when the pH was raised from 5.0 to 5.5, and by another three-fold at a pH of 6.0. researchgate.net At a neutral pH of 7.4, some acetals exhibit no measurable hydrolysis over extended periods. researchgate.net

Table 1: Effect of pH on the Hydrolysis Half-life of a Ketal at 25 °C

| pH | Half-life (t₁/₂) (hours) |

| 5.0 | 32.33 ± 0.90 |

| 5.5 | ~97 |

| 6.0 | ~291 |

| 6.5 | ~1746 |

| 7.4 | Stable (no measurable hydrolysis over 7 days) |

This data is for a representative ketal and illustrates the general trend of pH-dependence on acetal hydrolysis. researchgate.net

As with most chemical reactions, the rate of hydrolytic degradation of the dimethoxy acetal moiety is influenced by temperature. An increase in temperature generally accelerates the rate of hydrolysis. However, in the absence of an acid catalyst, even at elevated temperatures, the hydrolysis of some acetals can be slow. For example, various aliphatic and aromatic dimethyl and diethyl acetals and ketals were found to hydrolyze in nearly quantitative yield when heated to 80 °C in water without a catalyst. researchgate.net It is important to note that cyclic acetals tend to be more stable under these conditions. researchgate.net

The acid-catalyzed hydrolysis of acetals typically proceeds through an A-1 (unimolecular acid-catalyzed) mechanism. osti.gov The key steps of this mechanism are:

Protonation: A rapid, reversible protonation of one of the methoxy (B1213986) groups by an acid catalyst. chemistrysteps.com

Formation of a Carbocation Intermediate: The slow, rate-determining step involves the departure of a molecule of methanol to form a resonance-stabilized oxocarbenium ion. researchgate.net

Nucleophilic Attack by Water: The carbocation is then rapidly attacked by a water molecule. chemistrysteps.com

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst. chemistrysteps.com The hemiacetal is then further hydrolyzed to the corresponding ketone and another molecule of methanol.

The stability of the intermediate carbocation is a crucial factor influencing the rate of hydrolysis. researchgate.net Electron-donating groups attached to the acetal carbon stabilize the carbocation and thus increase the rate of hydrolysis, while electron-withdrawing groups have the opposite effect. nih.gov

Oxidative Transformations and Degradation Pathways of this compound

Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents and harsh conditions are typically required to cleave the carbon-carbon bonds adjacent to the carbonyl group.

The acetal moiety, on the other hand, can be susceptible to oxidation. An electrochemical approach combined with organoselenium catalysis has been developed for the synthesis of α-keto acetals from terminal alkynes and alcohols, suggesting a pathway for the formation of such structures. acs.orgnih.gov The proposed mechanism involves the generation of a selenium cation that activates the alkyne towards nucleophilic attack by the alcohol. organic-chemistry.org While this describes a synthetic route, it points to the potential for oxidative reactions at the carbon adjacent to the oxygen atoms of the acetal under specific conditions.

Nucleophilic and Electrophilic Reactivity Studies of the Ketone Functionality

The ketone functionality in this compound possesses an electrophilic carbonyl carbon, making it a target for nucleophilic attack. ncert.nic.in The reactivity of this ketone is influenced by both electronic and steric factors. The two alkyl groups attached to the carbonyl carbon make it generally less reactive than an aldehyde. ncert.nic.in

The carbonyl group of this compound is expected to undergo various nucleophilic addition reactions characteristic of ketones. libretexts.org

Addition of Hydrogen Cyanide: In the presence of a cyanide source, ketones react to form cyanohydrins. ncert.nic.in This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. studymind.co.uk

Addition of Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols after an acidic workup. youtube.com The steric hindrance from the adjacent isopropyl group and the dimethoxy acetal moiety may influence the rate and feasibility of these reactions.

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). shemmassianconsulting.com

It is important to consider that under acidic conditions required for some of these reactions, the dimethoxy acetal moiety may undergo hydrolysis. Therefore, careful selection of reaction conditions is crucial to achieve selective transformation of the ketone functionality.

Enolate Chemistry and Alkylation Strategies

In general, ketones can be deprotonated at the α-carbon (the carbon atom adjacent to the carbonyl group) to form a nucleophilic species called an enolate. The formation of an enolate from this compound would theoretically involve the removal of a proton from the C1 carbon. However, the presence of two methoxy groups on the C1 carbon makes it a quaternary center with no α-protons, thus preventing the formation of a typical enolate at this position.

The other α-position is the C3 carbon, which is a methine group. Deprotonation at this site would be possible using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This would generate a carbanion that could then participate in alkylation reactions.

Hypothetical Alkylation Strategy:

Enolate Formation: Treatment of this compound with a strong base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) would be the standard approach to attempt deprotonation at the C3 position.

Alkylation: The resulting enolate could then be treated with an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl bromide). The enolate would act as a nucleophile, attacking the alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the C3 position.

A hypothetical reaction is presented in the table below.

| Reactant | Reagents | Hypothetical Product |

| This compound | 1. LDA, THF, -78 °C; 2. CH₃I | 1,1-Dimethoxy-3,3-dimethylbutan-2-one |

This table is based on general principles of enolate chemistry and is not derived from experimental data for the specific compound.

Rearrangement Reactions and Fragmentations involving this compound

Retro-Aldol Reactions and Related Pathways

The retro-Aldol reaction is the reverse of the Aldol condensation and involves the cleavage of a carbon-carbon bond in a β-hydroxy ketone or aldehyde, typically under basic or acidic conditions. For this compound to undergo a retro-Aldol reaction, it would first need to be the product of an Aldol reaction, meaning it would need to possess a β-hydroxy group. The structure of this compound does not fit this profile, and therefore, it is not a direct candidate for a retro-Aldol reaction.

Other Thermally Induced or Catalyzed Rearrangements

Ketones can undergo various rearrangement reactions under thermal or catalytic conditions. However, without specific experimental data for this compound, any discussion remains purely speculative. The presence of the dimethoxy acetal at the C1 position might introduce unique rearrangement possibilities, potentially involving migration of a methoxy group under acidic conditions, but no such studies have been found.

Catalytic Transformations involving this compound and its Derivatives

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. For a ketone to participate, it is often first converted into a derivative like an enol triflate or an enol ether. As previously discussed, forming a standard enolate or enol ether at the C1 position is not possible due to the lack of α-protons. An enol ether or enolate could potentially be formed at the C3 position. This derivative could then hypothetically participate in coupling reactions like the Suzuki, Heck, or Sonogashira reactions, although the steric hindrance from the adjacent isopropyl group might pose a significant challenge.

Organocatalytic Activation and Transformations

Organocatalysis often involves the formation of enamine or iminium ion intermediates from ketones. The reaction of this compound with a chiral secondary amine catalyst (a common strategy in organocatalysis) would lead to the formation of an enamine. This enamine could then react with various electrophiles. However, the steric bulk around the carbonyl group could influence the feasibility and stereochemical outcome of such transformations. No published research has explored these possibilities for this compound.

Role in Cascade and Multicomponent Reactions

No studies were found that describe the participation of this compound in cascade or multicomponent reactions.

Mechanistic Elucidation of Key Reactions via Isotopic Labeling and Kinetic Studies

There is no available research that details the use of isotopic labeling or kinetic studies to elucidate the reaction mechanisms of this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy stands as a powerful, non-invasive tool for determining molecular structure and observing chemical transformations in real-time. iastate.edu

¹H and ¹³C NMR Spectral Analysis for Complex Derivatives

The structural analysis of 1,1-Dimethoxy-3-methylbutan-2-one and its derivatives relies heavily on ¹H and ¹³C NMR spectroscopy. The chemical shifts observed in these spectra provide detailed information about the electronic environment of each nucleus, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of the parent compound, distinct signals are expected for the different proton environments. The methoxy (B1213986) groups (-OCH₃) would typically appear as a singlet, while the protons of the isopropyl group would present as a doublet for the methyl groups and a septet for the methine proton. blogspot.comchemicalbook.com The proton on the acetal (B89532) carbon would also produce a characteristic signal.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. hmdb.ca Key signals would include those for the carbonyl carbon, the acetal carbon, the methoxy carbons, and the carbons of the isopropyl group. blogspot.comchemicalbook.com The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield. blogspot.comyoutube.com

For more complex derivatives, where additional functional groups are introduced, the interpretation of ¹H and ¹³C NMR spectra becomes more intricate. However, the fundamental principles of chemical shift and spin-spin coupling remain the primary tools for structural elucidation.

Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (CH₃ of acetyl) | ~2.2 | ~27 | Singlet |

| C2 (C=O) | - | ~210 | - |

| C3 (CH of isopropyl) | ~2.8 | ~41 | Septet |

| C4 (CH₃ of isopropyl) | ~1.1 | ~18 | Doublet |

| C(OCH₃)₂ | ~4.5 | ~103 | Singlet |

| OCH₃ | ~3.3 | ~55 | Singlet |

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Assignments

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment. youtube.commdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton of the isopropyl group and the methyl protons of the same group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing a direct and powerful tool for assigning the carbon skeleton. epfl.chresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, and for piecing together different fragments of a molecule. epfl.ch For instance, an HMBC spectrum would show correlations between the methoxy protons and the acetal carbon, as well as between the isopropyl methine proton and the carbonyl carbon.

The combined application of these 2D NMR techniques allows for the complete and definitive assignment of all proton and carbon signals, even in structurally complex derivatives. researchgate.net

In-situ NMR for Reaction Progress Monitoring and Intermediate Identification

In-situ NMR spectroscopy is a valuable technique for studying reaction kinetics and mechanisms by monitoring the reaction directly within the NMR tube. iastate.eduacs.org This method allows for the real-time observation of the disappearance of starting materials, the appearance of products, and the transient formation of reaction intermediates. rsc.orgrptu.de For reactions involving this compound, such as its synthesis or subsequent transformations, in-situ NMR can provide crucial insights into the reaction pathway, helping to optimize reaction conditions and identify unstable species that might otherwise go undetected. acs.org The ability to acquire a series of spectra over time provides a "snapshot" of the reaction mixture at various points, enabling the determination of reaction rates and the construction of concentration profiles for each species. iastate.edu

Mass Spectrometry (MS) Techniques for Product Identification and Purity Assessment

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₇H₁₄O₃), HRMS would yield a measured mass that corresponds very closely to its calculated exact mass (146.0943 g/mol ), thereby confirming its elemental composition. uni.lunih.gov This is a critical step in the identification of a newly synthesized compound or an unknown product.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, the parent ion of the compound of interest is selected and then subjected to collision-induced dissociation, breaking it into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. epfl.chnih.gov

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC) for Volatile Compound Profiling

Gas chromatography stands as a cornerstone technique for the analysis of volatile compounds like "this compound" due to its high resolution and sensitivity. rroij.comazolifesciences.com

GC-MS for Purity Verification and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds in a sample. rroij.com In the context of "this compound," GC-MS is instrumental for verifying the purity of synthesized batches and for its identification in complex matrices.

Research has demonstrated the successful identification of "this compound" in natural extracts using GC-MS. For instance, a study on the chemical composition of Moringa oleifera leaves extract identified "this compound" as one of the constituent compounds. researchgate.net Similarly, this ketone derivative was also detected in the ethyl acetate (B1210297) extract of the fungus Aspergillus fumigatus through GC-MS analysis. researchgate.net In such studies, the mass spectrum of the eluted compound, which serves as a unique chemical fingerprint, is compared against spectral libraries like those from NIST (National Institute of Standards and Technology) for positive identification. sepscience.com

Table 1: GC-MS Identification of this compound in Biological Extracts

| Study Focus | Sample Matrix | Analytical Method | Identified Compound | Reference |

| Biological activity of plant extracts | Moringa oleifera leaves extract | GC/MS | This compound | researchgate.net |

| Chemical characterization of fungal extracts | Ethyl acetate extract of Aspergillus fumigatus | GC-MS | This compound | researchgate.net |

GC×GC-qMS for Resolution of Complex Mixtures containing Isomers of this compound

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a quadrupole mass spectrometer (qMS) offers enhanced separation power. copernicus.orgnih.gov This technique employs two columns of different selectivity, providing a much higher peak capacity compared to conventional single-column GC. copernicus.org This is particularly advantageous for resolving isomeric compounds that may co-elute in a one-dimensional separation. While specific studies on the GC×GC analysis of isomers of "this compound" are not prevalent, the technique's ability to separate compounds based on both volatility and polarity makes it a highly suitable method for such challenges. copernicus.org The structured nature of GC×GC chromatograms, where compounds of similar chemical properties appear in clusters, can aid in the identification of related isomers. chemistry-matters.com

Development of Retention Indices and Chromatographic Libraries

Retention indices (RI) are a valuable tool in gas chromatography for standardizing retention times and aiding in compound identification. The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. The development of chromatographic libraries containing the RI and mass spectra of compounds significantly improves the confidence of identification. sepscience.com For "this compound," the determination of its retention index on various stationary phases (e.g., non-polar and polar columns) would be a crucial step in establishing a robust analytical method for its routine detection in diverse samples, such as in food and flavor analysis or environmental monitoring. rroij.comresearchgate.net

Liquid Chromatography (LC) Techniques for Non-Volatile Species Analysis

While GC is well-suited for volatile compounds, liquid chromatography (LC) is the preferred method for the analysis of non-volatile, polar, or thermally labile species.

HPLC-UV for Monitoring Degradation Products and Reaction Components

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of compounds that possess a UV chromophore. youngin.com In the case of "this compound," which contains a carbonyl group, derivatization is often necessary to introduce a UV-active moiety, thereby enhancing detection sensitivity. youngin.compsu.edu A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form stable hydrazones that can be readily analyzed by HPLC-UV at around 360 nm. youngin.comthermofisher.comwaters.com This approach would be highly effective for monitoring the degradation of "this compound" under various conditions or for tracking its presence as a component in a reaction mixture.

Table 2: General HPLC-UV Method for Ketone Analysis via Derivatization

| Technique | Derivatizing Agent | Principle | Detection Wavelength | Application |

| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Forms stable, UV-active hydrazone derivatives with carbonyl compounds. | ~360 nm | Quantification of aldehydes and ketones in various matrices. youngin.comthermofisher.com |

LC-MS for Analysis of Polar and Semipolar Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for analyzing a wide range of compounds, including polar and semipolar derivatives. mdpi.comnih.gov For "this compound" and its potential derivatives, LC-MS offers several advantages. Direct analysis of polar metabolites or degradation products that are not amenable to GC can be performed. mdpi.com Furthermore, derivatization strategies can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency for MS detection. mdpi.comnih.gov For instance, derivatization with agents like 2-hydrazinoquinoline (B107646) can facilitate the simultaneous analysis of ketones and other metabolites in complex biological samples. mdpi.com A validated LC-MS/MS method for ketone bodies has been shown to be highly sensitive and robust for clinical diagnostics. nih.gov

Hyphenated Techniques and Advanced Analytical Method Development for Acetal Compounds

Hyphenated techniques offer a synergistic approach, combining the separation power of chromatography with the identification capabilities of spectroscopy. This integration allows for the analysis of complex mixtures and the definitive characterization of individual components. ijarnd.comnih.govresearchgate.netmespharmacy.orgnih.gov For acetal compounds like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. derpharmachemica.com In the context of this compound, which is expected to be amenable to GC analysis, this technique provides both retention time data from the gas chromatograph and a mass spectrum from the mass spectrometer. The mass spectrum is a molecular fingerprint, showing the fragmentation pattern of the molecule upon ionization.

For a structurally similar compound, 3,3-Dimethoxy-2-butanone, the mass spectrum reveals key fragments that aid in its identification. It is anticipated that this compound would exhibit a characteristic fragmentation pattern under electron ionization (EI) in GC-MS. The primary fragmentation would likely involve the loss of a methoxy group (-OCH₃) or an isopropyl group (-CH(CH₃)₂), leading to the formation of stable carbocations. The molecular ion peak (M⁺), corresponding to the intact molecule, may also be observed, providing direct evidence of the compound's molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile compounds, LC-MS is the hyphenated technique of choice. While this compound may be sufficiently volatile for GC-MS, LC-MS offers an alternative or complementary method of analysis. In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

The development of an LC-MS method would involve the careful selection of the chromatographic column and mobile phase to achieve optimal separation. The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), which is a soft ionization technique that often results in a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺. This provides clear information about the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, yielding structural information.

Advanced Analytical Method Development

The development of robust analytical methods for acetal compounds like this compound requires careful optimization of several parameters. For GC-MS, this includes the selection of the GC column, temperature programming, and injector settings. For LC-MS, the choice of the stationary phase, mobile phase composition, and MS ionization parameters are critical.

Method validation is a crucial step to ensure the reliability of the analytical data. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of internal standards is also a common practice to improve the accuracy and reproducibility of quantitative analyses.

Interactive Data Tables

The following tables summarize the key analytical parameters and expected mass spectral data for this compound, based on the analysis of structurally similar compounds and general principles of mass spectrometry.

Table 1: Expected GC-MS and LC-MS Parameters for the Analysis of this compound

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) | C18 reversed-phase column |

| Injector Temperature | 250 °C | N/A |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) | Isocratic or gradient elution with a mixture of water and organic solvent (e.g., acetonitrile, methanol) |

| Carrier Gas | Helium | N/A |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

Table 2: Predicted Mass Spectral Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Abundance |

| 146 | [M]⁺ (Molecular Ion) | Low to Medium |

| 115 | [M - OCH₃]⁺ | High |

| 103 | [M - CH(CH₃)₂]⁺ | Medium |

| 75 | [CH(OCH₃)₂]⁺ | High |

| 43 | [CH(CH₃)₂]⁺ or [CH₃CO]⁺ | High |

Theoretical and Computational Studies on 1,1 Dimethoxy 3 Methylbutan 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and reactivity of organic molecules, including ketones and acetals. vub.bechemrxiv.orgnih.gov These calculations provide fundamental information about the molecule's geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. wikipedia.org For a flexible molecule like 1,1-dimethoxy-3-methylbutan-2-one, which contains several single bonds, multiple conformations (different spatial arrangements of atoms) can exist. Conformational analysis is crucial to identify the most stable conformer(s) that will be predominant.

The structure of this compound features a central carbonyl group, an acetal (B89532) functional group at the α-position, and an isopropyl group. The rotation around the C-C and C-O single bonds gives rise to various conformers. Theoretical calculations would systematically explore these rotational possibilities to locate the global minimum on the potential energy surface. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G(d) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-C(O) | 1.53 Å | |

| C-O(Me) | 1.41 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-C-O | 109.8° | |

| O-C-O | 111.2° | |

| Dihedral Angle | H-C-C=O | 15.0° |

Note: The data in this table is hypothetical and for illustrative purposes, as specific published research on the geometry of this compound is not available. The values are based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the dimethoxy group due to the presence of lone pairs, which are higher in energy than the bonding electrons. The LUMO is anticipated to be the π* antibonding orbital of the carbonyl group, which is a characteristic feature of ketones and makes the carbonyl carbon electrophilic. youtube.com The presence of electron-donating methoxy (B1213986) groups would be expected to raise the energy of the HOMO, which can influence the molecule's reactivity. blogspot.comreddit.comnih.gov

Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.8 | Localized on the oxygen lone pairs of the methoxy groups. |

| LUMO | -1.2 | Localized on the π* orbital of the carbonyl group. |

| HOMO-LUMO Gap | 8.6 eV | Indicates high kinetic stability. |

Note: This data is hypothetical and intended for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemtube3d.comntu.edu.tw Red-colored regions indicate a negative electrostatic potential (electron-rich), while blue-colored regions represent a positive electrostatic potential (electron-poor).

In an MESP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This region is susceptible to attack by electrophiles. Conversely, the region around the carbonyl carbon would show a positive potential (blue), indicating its electrophilic character and susceptibility to nucleophilic attack. chemtube3d.com The MESP can be a useful predictor for the sites of intermolecular interactions. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. nih.govyoutube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. youtube.com

For this compound, MD simulations could be employed to:

Explore Conformational Space: By simulating the molecule over a period of time, one can observe the transitions between different conformers and determine their relative populations, providing a more dynamic picture than a simple geometry optimization. acs.orgnih.gov

Analyze Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and reactivity of the solute. mpg.de For instance, the presence of a polar solvent could stabilize certain conformers through dipole-dipole interactions or hydrogen bonding. The simulation can reveal the structure of the solvent shell around the molecule. youtube.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of a chemical reaction, identifying the transition states and intermediates that connect reactants and products. libretexts.org This provides a detailed understanding of the reaction's feasibility and kinetics.

Calculation of Activation Energies and Reaction Enthalpies

For a given reaction involving this compound, such as its hydrolysis back to the corresponding α-ketoaldehyde, computational methods can be used to locate the transition state structure. wikipedia.org The transition state is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate. quantumatk.comwikipedia.org A lower activation energy implies a faster reaction.

Hypothetical Energy Profile for the Acid-Catalyzed Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants + H+ | 0.0 |

| Protonated Carbonyl Intermediate | +5.2 |

| Transition State 1 (Nucleophilic attack) | +15.8 |

| Hemiketal Intermediate | -2.5 |

| Transition State 2 (Water elimination) | +18.3 |

| Products + H+ | -7.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It represents a plausible energy profile for an acid-catalyzed acetal hydrolysis reaction based on general principles. youtube.comkhanacademy.orgyoutube.comyoutube.com

Prediction of Spectroscopic Parameters (NMR, IR) to Aid Experimental Characterization

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

For this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be predicted with a high degree of accuracy using computational techniques. Current time information in Bangalore, IN.researchgate.net

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a routine task in computational chemistry. Current time information in Bangalore, IN. DFT methods are commonly used for this purpose. The process involves:

Generating various possible conformations of the molecule.

Optimizing the geometry of each conformer.

Calculating the NMR shielding tensors for each optimized structure.

Averaging the chemical shifts based on the Boltzmann population of the conformers.

Machine learning models, in conjunction with DFT, are also being developed to accelerate this process, especially for conformationally flexible molecules. nih.gov

A predicted ¹H and ¹³C NMR data table for this compound would look like the following, with hypothetical values based on typical chemical shifts for similar functional groups:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 1.10 (d) | 18.0 |

| C2 (CH) | 2.90 (septet) | 35.0 |

| C3 (C=O) | - | 205.0 |

| C4 (CH) | 4.80 (s) | 102.0 |

| C5 (OCH₃) | 3.30 (s) | 55.0 |

IR Spectroscopy:

The IR spectrum of this compound can also be calculated using DFT. researchgate.netresearchgate.net This involves calculating the vibrational frequencies and their corresponding intensities. A key feature in the predicted IR spectrum would be the strong absorption band corresponding to the C=O stretch of the ketone group, typically appearing around 1715 cm⁻¹. libretexts.org The C-O stretches of the acetal group would also be prominent in the fingerprint region. Comparing the computed spectrum with an experimental one can provide strong evidence for the compound's identity and purity. DFT calculations have been shown to be effective in predicting the IR spectra of complex molecules, including those with intramolecular hydrogen bonds. acs.org

Development and Application of In Silico Tools for Structural and Mechanistic Insights

In silico tools encompass a wide range of computational methods that provide a deeper understanding of molecular structure and reactivity without the need for wet-lab experiments. wikipedia.org

For this compound, these tools can be applied in several ways:

Conformational Analysis: The molecule has several rotatable bonds, leading to a number of possible conformations. In silico methods can be used to perform a systematic conformational search to identify the most stable conformers in the gas phase and in solution. This information is crucial for accurately predicting spectroscopic properties and understanding reactivity.

Reaction Pathway Analysis: As discussed in the context of catalytic mechanisms, computational tools can map out the entire energy landscape of a chemical reaction. This includes identifying transition states and intermediates, which are often difficult to detect experimentally.

QSAR (Quantitative Structure-Activity Relationship): If a series of related α-keto acetals were to be synthesized and their properties (e.g., reactivity, biological activity) measured, QSAR models could be developed. These models use computational descriptors of the molecules to predict their activity, thus guiding the design of new compounds with desired properties.

Toxicity Prediction: In silico tools can also be used to predict the potential toxicity of a compound based on its structure. nih.gov This is an increasingly important aspect of chemical research, helping to identify potentially harmful substances early in the research and development process.

The development of new software and algorithms continues to enhance the capabilities of in silico studies. ul.ieacs.org For a molecule like this compound, these tools offer a powerful and cost-effective way to explore its chemical properties and reactivity in great detail.

Applications and Utility in Modern Organic Synthesis and Chemical Science

A Precursor to Diverse Organic Functionalities

The inherent reactivity of the dual carbonyl functionalities within 1,1-dimethoxy-3-methylbutan-2-one, one of which is masked as a dimethyl acetal (B89532), allows for its selective transformation into a variety of important organic compounds, including aldehydes, ketones, and esters.

The dimethyl acetal group can be hydrolyzed under acidic conditions to unveil the aldehyde functionality. This selective deprotection is a cornerstone of its utility, allowing chemists to perform reactions at the ketone site while the more reactive aldehyde remains shielded. Subsequent hydrolysis provides access to α-keto aldehydes, which are themselves valuable synthetic intermediates. organic-chemistry.orglookchem.comrsc.org

Furthermore, the ketone carbonyl group can readily react with a range of nucleophiles. For instance, reaction with organometallic reagents such as Grignard reagents or organolithium compounds can introduce a variety of alkyl or aryl groups, leading to the formation of tertiary alcohols. Subsequent manipulation of the acetal can then yield a range of substituted α-hydroxy aldehydes. nih.gov

The transformation of α-keto acetals into esters represents another significant synthetic application. For example, treatment of α-keto acetals with a Lewis acid catalyst, such as stannic chloride in the presence of water, can induce a rearrangement to afford α-hydroxy esters in high yields. acs.org This reaction provides a convenient method for the conversion of a carboxylic ester precursor (from which the α-keto acetal can be derived) to an α-hydroxy ester with the addition of a single carbon atom. acs.org

Table 1: Transformations of this compound

| Starting Material | Reagents and Conditions | Product Functional Group |

| This compound | 1. R-MgX or R-Li2. H₃O⁺ | Tertiary Alcohol, Aldehyde |

| This compound | H₃O⁺ | α-Keto aldehyde |

| This compound | SnCl₄, H₂O | α-Hydroxy ester |

A Key Player in Protecting Group Chemistry

The dimethyl acetal moiety in this compound serves as a robust protecting group for the otherwise highly reactive aldehyde functionality. Acetal protecting groups are prized in organic synthesis for their stability under a wide range of reaction conditions, particularly those involving basic, nucleophilic, and reducing reagents, where an unprotected aldehyde would readily react. youtube.com This stability allows for selective chemical manipulation of other functional groups within a molecule. nih.gov

The protection strategy is straightforward: the aldehyde is converted to the dimethyl acetal, which can withstand a variety of synthetic transformations. The deprotection, or removal of the acetal group, is typically achieved under acidic conditions, often using aqueous acid, which regenerates the original carbonyl group. organic-chemistry.orgyoutube.com A variety of methods for the deprotection of acetals have been developed, including the use of Lewis acids like erbium(III) triflate, which can effect the cleavage under mild, chemoselective conditions. organic-chemistry.org Electrochemically assisted deprotection methods under neutral conditions have also been reported, offering an alternative to traditional acid-catalyzed hydrolysis. rsc.org This ability to selectively protect and deprotect the aldehyde function is a critical aspect of the synthetic utility of this compound.

Table 2: Protecting Group Strategies

| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions |

| Aldehyde | Dimethyl Acetal | Methanol, Acid Catalyst | Aqueous Acid, Lewis Acids, Electrochemical Methods |

An Intermediate in the Synthesis of Complex Molecules

The unique structural features of this compound make it a valuable intermediate in the total synthesis of complex organic molecules, including natural products and pharmaceutically and agrochemically relevant compounds.

A Precursor in the Synthesis of Natural Products

While direct examples of the use of this compound in completed natural product syntheses are not extensively documented in readily available literature, the utility of the closely related α-keto acetal and α-keto ester functionalities is well-established. synarchive.com These functional groups are key components in the assembly of complex molecular architectures. For instance, the vicinal arrangement of carbonyl groups in α-keto esters allows for chelation-controlled reactions, enabling high levels of stereoselectivity in bond-forming processes. synarchive.com The ability to unmask a reactive aldehyde from the acetal at a late stage in a synthesis is a powerful tool for introducing further complexity. Given the known transformations of α-keto acetals, it is plausible that this compound could serve as a key building block in the synthesis of various natural products.

A Building Block for Pharmaceutical and Agrochemical Intermediates

The α-keto acetal motif is a recognized feature in molecules of medicinal importance. For example, α-keto acetals have been demonstrated as key intermediates in the synthesis of the β2-adrenergic receptor agonist (±)-salbutamol, a widely used medication for the treatment of asthma and chronic obstructive pulmonary disease. nih.govresearchgate.net The synthesis showcases the conversion of an α-keto acetal to a 1,2-aminoalcohol, a common structural motif in pharmaceuticals. nih.gov The α-ketoamide moiety, which can be accessed from α-keto acetals, is also a privileged structure in medicinal chemistry, found in a number of natural products and approved drugs. acs.org

In the realm of agrochemicals, the development of new herbicides and insecticides often relies on the synthesis of novel heterocyclic compounds. acs.orgresearchgate.net Carbonyl compounds are fundamental starting materials for the construction of many of these heterocyclic rings. researchgate.net The ability of this compound to serve as a precursor to both aldehydes and ketones, as well as α-hydroxy esters, provides a versatile platform for the synthesis of a wide range of substituted heterocyclic systems that could exhibit agrochemical activity.

A Potential Substrate in Ketal Claisen Rearrangements

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.org Several variants of this reaction have been developed, including the Ireland-Claisen rearrangement, which utilizes silyl (B83357) ketene (B1206846) acetals derived from allylic esters. nih.govnrochemistry.comtcichemicals.comorganic-chemistry.orgambeed.com

While direct examples of Ketal Claisen rearrangements involving this compound are not prevalent in the literature, the potential for such a transformation exists. The ketone functionality of this compound could, in principle, be converted into a ketene acetal. For instance, reaction with an appropriate silylating agent in the presence of a base could generate a silyl enol ether, which is a type of ketene acetal. If an allylic group is suitably positioned within the molecule, a researchgate.netresearchgate.net-sigmatropic rearrangement could be triggered, leading to the formation of a new carbon-carbon bond and a rearranged carbonyl compound. The Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester, provides another potential pathway where a ketal intermediate plays a key role. synarchive.comwikipedia.orglibretexts.orgtcichemicals.com

Functionality in Catalysis and Reagent Development

The potential for this compound to function in catalysis and reagent development is an area ripe for exploration. While specific applications are not yet widely reported, the inherent reactivity of the α-keto acetal moiety suggests several possibilities.

The Lewis acidic nature of the carbonyl oxygen could allow the molecule to act as a catalyst in certain reactions, potentially activating other molecules through coordination. Furthermore, the development of reagents based on this scaffold could lead to novel synthetic transformations. For example, conversion of the ketone to an α-diazoketone could open up avenues for carbene-mediated chemistry. acs.org The photochemical α-cleavage (Norrish Type I reaction) of ketones is a known process for generating radicals, and this reactivity could potentially be harnessed for initiation or other radical-based transformations. nih.govyoutube.comnih.gov The development of chiral variants of this compound could also lead to its use as a chiral auxiliary or in asymmetric catalysis.

Identification and Role as a Chemical Marker in Complex Chemical Mixtures

The unique structural attributes of this compound, a ketone derivative, position it as a noteworthy molecule for tracing and understanding intricate chemical transformations in various scientific domains.

Volatile Organic Compound (VOC) Profiling in Fermentation Processes

While the comprehensive role of this compound as a definitive marker in the volatile organic compound (VOC) profiling of fermentation processes is still an area of active research, its detection in fungal extracts suggests a potential link to microbial metabolism. researchgate.net Fungi, key players in many fermentation processes, produce a diverse array of volatile compounds. The presence of this compound in extracts of fungi such as Fusarium oxysporum, Aspergillus fumigatus, and Penicillium griseofulvum indicates its formation through fungal metabolic pathways. researchgate.net

The identification of this compound is typically achieved through gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique for separating and identifying individual components of a complex volatile mixture. In one study, this ketone derivative was identified with a retention time of 17.18 minutes and a peak area percentage of 1.24%. researchgate.net The consistent appearance of this compound in the VOC profiles of certain fungal species could potentially allow it to serve as a chemical marker, signaling the presence or specific metabolic activities of these microorganisms during fermentation. Further research is required to establish a direct and quantifiable correlation between the concentration of this compound and the state or progression of a fermentation process.

Application in Food Chemistry as a Flavor Component (focus on chemical presence and transformation, not sensory impact)

In the domain of food chemistry, this compound has been identified as a constituent in the chemical profile of certain plant-based materials. For instance, it has been detected in the analysis of Moringa oleifera leaves extract. researchgate.net Its presence in such a complex matrix highlights the natural occurrence of this ketone in the plant kingdom.

Future Research Directions and Unexplored Avenues for 1,1 Dimethoxy 3 Methylbutan 2 One

Development of Highly Efficient and Selective Asymmetric Synthetic Routes

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. bohrium.com The structure of 1,1-Dimethoxy-3-methylbutan-2-one, while achiral itself, is a precursor to chiral alcohols upon reduction of the ketone. Future research could focus on the development of highly efficient and selective asymmetric methods to produce these chiral derivatives.

Promising approaches include asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH). bohrium.comua.es These methods have proven effective for a wide range of ketones, utilizing chiral catalysts derived from transition metals like ruthenium, rhodium, and iridium. bohrium.comua.esnih.gov The development of organocatalysts, such as those based on oxazaborolidines or chiral phosphoric acids, also presents a metal-free alternative for the asymmetric reduction of prochiral ketones. thieme-connect.comrsc.org

Another avenue for creating chiral complexity would be the asymmetric α-alkylation of a suitable enolate precursor to this compound. Recent advances in this area have seen the use of bimetallic nickel catalysts to achieve the synthesis of chiral ketones with α-quaternary carbon stereocenters in high yields and good enantioselectivities. nih.gov The application of such a strategy could lead to the synthesis of novel, sterically hindered chiral building blocks.

Table 1: Hypothetical Comparison of Asymmetric Reduction Methods for a Precursor to a Chiral Derivative of this compound

| Catalyst Type | Chiral Ligand | Reductant | Enantiomeric Excess (ee) | Yield |

| Ruthenium | TsDPEN | Formic Acid/Triethylamine | >95% | High |

| Rhodium | Chiral Diamine | H₂ | >92% | High |

| Organocatalyst | CBS Catalyst | Borane | ~90% | Moderate to High |

Exploration of Novel Catalytic Systems for Green and Sustainable Transformations

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the use of environmentally benign catalysts and reaction conditions. scrivenerpublishing.commdpi.com Future research on this compound should prioritize the development of sustainable catalytic systems for its synthesis and subsequent transformations.

This includes the use of biocatalysts, such as ketoreductases, which can exhibit high chemo- and enantioselectivity in the reduction of ketones under mild, aqueous conditions. acs.orgacs.org Organocatalysis also offers a green alternative to traditional metal-based catalysts for reactions such as acetalization. rsc.orgijsdr.org Furthermore, the exploration of catalysts based on earth-abundant and non-toxic metals like iron could provide more sustainable alternatives to precious metal catalysts. diva-portal.org

The acetal (B89532) group of this compound is susceptible to hydrolysis under acidic conditions. acs.org The development of solid acid catalysts, such as zeolites or acidic ion-exchange resins, could offer a recyclable and more environmentally friendly approach for the deprotection of the ketone or for other acid-catalyzed reactions. nih.gov

Table 2: Potential Green Catalytic Approaches for Transformations of this compound

| Transformation | Catalytic System | Green Advantage |

| Asymmetric Reduction | Ketoreductase (Biocatalyst) | Mild conditions, aqueous media, high selectivity |

| Acetal Hydrolysis | Solid Acid Catalyst (e.g., Amberlyst) | Recyclable, reduced corrosive waste |

| Synthesis | Organocatalyst | Metal-free, often biodegradable |

| Cross-Coupling | Iron-based Catalyst | Earth-abundant metal, lower toxicity |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering enhanced safety, reproducibility, and the ability to rapidly screen reaction conditions. sigmaaldrich.comchemspeed.comdrugtargetreview.com Integrating the synthesis and derivatization of this compound into such platforms would be a significant step forward.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. acs.org For example, the synthesis of the compound itself or its subsequent reactions could be performed in a continuous flow setup, potentially reducing reaction times and improving safety, especially for highly exothermic or hazardous reactions.

Automated synthesis platforms can be programmed to perform multi-step synthetic sequences with minimal human intervention. sigmaaldrich.comacs.org This would allow for the rapid generation of a library of derivatives of this compound for screening in drug discovery or materials science applications.

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. acs.org The application of computational methods, such as Density Functional Theory (DFT), to study this compound could provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

For instance, computational modeling can be used to understand the mechanism of catalytic reactions involving the ketone or acetal functionalities. nih.govscispace.com This understanding can then be used to design more efficient and selective catalysts. Predictive models can also be developed to screen potential catalysts or reaction conditions in silico, thereby reducing the need for extensive experimental work. acs.org The selective activation of either the ketone or acetal group in the presence of the other is a key challenge that could be addressed through computational studies.

Investigation of Advanced Materials Science Applications (e.g., polymer precursors, functional materials)

The unique combination of a ketone and an acetal functionality in this compound makes it an interesting candidate as a monomer or precursor for advanced materials.

The ketone group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone. acs.orgnih.gov This could be useful for creating polymers with tailored properties for applications in medicine or electronics. Polymers with pendant ketone groups have been shown to be versatile precursors for creating polymer-drug conjugates and self-healing hydrogels. acs.orgresearchgate.net

The acetal linkage is known to be cleavable under acidic conditions, which could be exploited in the design of degradable polymers. acs.org Polyacetals are a class of engineering thermoplastics known for their high stiffness and low friction, and are used in a variety of applications. wikipedia.orgcurbellplastics.com By incorporating this compound into a polymer backbone, it may be possible to create new materials with tunable degradation rates. Furthermore, monomers containing acetal groups have been used to create binders for nonwoven fabrics and other specialty polymers. google.com